REACTION_CXSMILES
|
[CH2:1]([S:3]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:13]=[C:14]3[C:19](=[N:20][CH:21]=2)[N:18]=CN(C)[C:15]3=[O:23])[CH2:8][CH2:7]1)(=[O:5])=[O:4])[CH3:2].[OH-:24].[Na+]>CO>[NH2:18][C:19]1[C:14]([C:15]([OH:23])=[O:24])=[N:13][C:12]([N:9]2[CH2:8][CH2:7][N:6]([S:3]([CH2:1][CH3:2])(=[O:4])=[O:5])[CH2:11][CH2:10]2)=[CH:21][N:20]=1 |f:1.2|
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Name
|
6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-pteridin-4-one
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)N1CCN(CC1)C=1N=C2C(N(C=NC2=NC1)C)=O
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Name
|
|
Quantity
|
45.92 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
51 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at RT overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
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Type
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ADDITION
|
Details
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the residue diluted with water and neutralised with formic acid
|
Type
|
FILTRATION
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Details
|
The resulting precipitate was filtered off
|
Type
|
ADDITION
|
Details
|
the filtrate acidified to pH4 by the addition of formic acid
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CN1)N1CCN(CC1)S(=O)(=O)CC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.66 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |